4-Nitrosobiphenyl

NAT1 inhibition nitrosoarene reactivity enzyme inactivation kinetics

4-Nitrosobiphenyl (4-NO-BP, 1-nitroso-4-phenylbenzene, CAS 10125-76-5) is a nitrosoarene of the biphenyl class with molecular formula C₁₂H₉NO and molecular weight 183.21 g/mol. It appears as a yellow to orange solid (melting point ~84 °C, calculated logP 3.47–3.75) and is registered in KEGG (C20316), ChEBI (138830), and the Comparative Toxicogenomics Database (MeSH C072328).

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 10125-76-5
Cat. No. B155253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrosobiphenyl
CAS10125-76-5
Synonyms4-nitrosobiphenyl
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N=O
InChIInChI=1S/C12H9NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyLLRWRZXFCFYZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrosobiphenyl (CAS 10125-76-5): A Nitrosoarene Research Probe with Quantifiable Biological Differentiation


4-Nitrosobiphenyl (4-NO-BP, 1-nitroso-4-phenylbenzene, CAS 10125-76-5) is a nitrosoarene of the biphenyl class with molecular formula C₁₂H₉NO and molecular weight 183.21 g/mol . It appears as a yellow to orange solid (melting point ~84 °C, calculated logP 3.47–3.75) and is registered in KEGG (C20316), ChEBI (138830), and the Comparative Toxicogenomics Database (MeSH C072328) . As both a metabolite of the human bladder carcinogen 4-aminobiphenyl and an intermediate in the reduction of 4-nitrobiphenyl, it occupies a critical node in arylamine carcinogenesis pathways .

Why 4-Nitrosobiphenyl Cannot Be Replaced by 4-Nitrobiphenyl or Other Nitroarene Analogs


Researchers attempting to substitute 4-nitrosobiphenyl with 4-nitrobiphenyl or generic nitrosoarenes face quantifiable functional divergence. Under anaerobic rat liver protein reduction, the nitroso group is reduced 4 times faster than the nitro group of 4-nitrobiphenyl . In human NAT1 enzyme assays, the second-order inactivation rate constant of 4-nitrosobiphenyl (59,200 M⁻¹ s⁻¹) exceeds that of 2-nitrosofluorene (34,500 M⁻¹ s⁻¹) by a factor of 1.7, and surpasses nitrosobenzene (25 M⁻¹ s⁻¹) by more than three orders of magnitude . These are not marginal differences—they reflect fundamentally distinct reactivity profiles that dictate metabolic fate, enzyme targeting, and experimental outcomes.

Quantitative Differentiation Guide for 4-Nitrosobiphenyl (CAS 10125-76-5) Selection


NAT1 Inactivation Kinetics: 4-Nitrosobiphenyl Achieves 2,370‑Fold Higher k_inact than Nitrosobenzene

In a direct head-to-head comparison using recombinant human NAT1, 4-nitrosobiphenyl (4-NO-BP) exhibited a second-order inactivation rate constant (k_inact) of 59,200 M⁻¹ s⁻¹ . This was 1.7-fold higher than 2-nitrosofluorene (34,500 M⁻¹ s⁻¹), 2,368-fold higher than nitrosobenzene (25 M⁻¹ s⁻¹), and 2,574-fold higher than 2-nitrosotoluene (23 M⁻¹ s⁻¹) . The data demonstrate that the biphenyl scaffold of 4-nitrosobiphenyl is a critical determinant of inactivation potency, with the unsubstituted phenyl ring enabling markedly faster enzyme modification than monocyclic nitrosoarenes.

NAT1 inhibition nitrosoarene reactivity enzyme inactivation kinetics

Intracellular NAT1 Inactivation: 4-Nitrosobiphenyl Acts at Lower Effective Concentration but with Different Kinetic Profile vs. 2-Nitrosofluorene

In live HeLa cells, treatment with 4-nitrosobiphenyl at 2.5 µM for 1 hour caused a 40% reduction in endogenous NAT1 activity, while 10 µM caused a 50% loss within 30 minutes, without affecting GAPDH or glutathione reductase . Under identical conditions, 2-nitrosofluorene at a lower concentration (1 µM) achieved only 36% inhibition at 1 hour, but at 10 µM it produced a stronger 70% reduction at 30 minutes . This concentration-response divergence reveals that 4-nitrosobiphenyl requires a higher threshold dose but yields a more gradual, sustained inactivation, whereas 2-nitrosofluorene shows a steeper dose-response curve reaching deeper inhibition.

cellular NAT1 assay HeLa cells nitrosoarene toxicity

Enzymatic Reduction Rate: 4-Nitrosobiphenyl Is Reduced 4‑Fold Faster Than 4-Nitrobiphenyl Under Anaerobic Liver Conditions

Under anaerobic reduction conditions with soluble rat liver proteins, NADPH, and flavin mononucleotide, the rate of reduction of 4-nitrosobiphenyl was found to be 4 times higher than that of 4-nitrobiphenyl . In the same system, only 6% of 2-nitrofluorene was reduced after 40 minutes, whereas 25% of 4-nitrobiphenyl was reduced to 4-aminobiphenyl within the same period, with 4-nitrosobiphenyl detected as a transient intermediate . This demonstrates that the nitroso group is inherently much more rapidly reduced than the nitro group, making 4-nitrosobiphenyl the kinetically preferred entry point into the arylamine metabolic activation cascade.

nitro reduction metabolic activation arylamine metabolism

Ferrihemoglobin Formation In Vivo: 4-Nitrosobiphenyl Produces Slower-Onset, Sustained Hemoglobin Oxidation vs. Nitrosobenzene

In rats dosed with equimolar amounts of various nitrosoarenes (~55 µmol/kg), 4-nitrosobiphenyl produced a maximum ferrihemoglobin (HbFe³⁺) level of 55% at 80 minutes post-dose . This contrasted with nitrosobenzene (69% at 15 min), 4-chloronitrosobenzene (68% at 25 min), 3,4-dichloronitrosobenzene (69% at 48 min), 4-ethoxynitrosobenzene (67% at 35 min), and 2-nitrosofluorene (42% at 115 min) . The lower peak but extended time-to-maximum for 4-nitrosobiphenyl indicates slower absorption and/or distribution from the injection site, attributed to its higher logP (3.75) and lower water solubility relative to monocyclic nitrosoarenes .

methaemoglobin formation nitrosoarene toxicity in vivo oxidation

Glutathione Modulation: 4-Nitrosobiphenyl NAT1 Inhibition Is Differentially Reversible by GSH Relative to 2-Nitrosofluorene

Incubation of recombinant NAT1 with 4-nitrosobiphenyl caused 71% inactivation; in the presence of a 500-fold excess of glutathione (0.5 mM), inhibition was reduced to 35%—a 51% relative protection . By comparison, 2-nitrosofluorene caused 91% inactivation with GSH reducing it to 28%—a 69% relative protection . While 2-nitrosofluorene is more potent in absolute terms (91% vs. 71%), its inactivation is more extensively attenuated by glutathione, suggesting a greater dependence of its inhibitory mechanism on thiol reactivity. The lower absolute inactivation by 4-nitrosobiphenyl combined with its lower susceptibility to GSH reversal indicates a different balance between sulfinamide adduct formation and alternative inactivation pathways .

glutathione protection thiol reactivity NAT1 adduct formation

Ames Mutagenicity: 4-Nitrosobiphenyl Shares the TA98/TA1538-Specific Profile of N-Hydroxy-4-aminobiphenyl, Not 4-Nitrobiphenyl

In Salmonella typhimurium mutagenicity assays without S9 activation, 4-nitrosobiphenyl and N-hydroxy-4-aminobiphenyl (NOH-4-ABP) were both highly active in strains TA1538 and TA98, but inactive in TA1535 and TA1537 . This shared strain specificity indicates that both compounds generate the same ultimate mutagenic species (likely a nitrenium ion) and are detected by the same frameshift-sensitive tester strains . In contrast, 4-nitrobiphenyl mutagenicity requires metabolic activation (S9) and shows a different strain response pattern . This places 4-nitrosobiphenyl functionally closer to the hydroxylamine than to the parent nitro compound, with important implications for its use as a direct-acting mutagen standard.

Ames test mutagenicity profile strain specificity

Evidence-Grounded Application Scenarios for 4-Nitrosobiphenyl (CAS 10125-76-5)


NAT1 Enzyme Probe for Arylamine N-Acetyltransferase Mechanism Studies

4-Nitrosobiphenyl is the compound of choice for researchers investigating NAT1 catalytic mechanism and active-site cysteine reactivity. Its second-order inactivation rate constant (59,200 M⁻¹ s⁻¹) exceeds that of all comparator nitrosoarenes by 1.7- to >2,500-fold, and its Ki of 0.67 µM against recombinant NAT1 enables potent inhibition at sub-micromolar concentrations . The compound's 71% inactivation efficiency with only 51% attenuation by glutathione indicates a robust adduct-formation mechanism that is less dependent on cellular thiol status than 2-nitrosofluorene . In HeLa cells, achieving 40% NAT1 knockdown at 2.5 µM without off-target inactivation of GAPDH or glutathione reductase confirms cellular target engagement with selectivity over structurally unrelated housekeeping enzymes .

Direct-Acting Positive Control in Ames Mutagenicity Assays (TA98 / TA1538)

For genetic toxicology laboratories performing Salmonella typhimurium mutagenicity screening, 4-nitrosobiphenyl provides a reference standard for frameshift mutagen detection in strains TA98 and TA1538 without requiring exogenous S9 metabolic activation . Its strain-specific activity pattern—highly active in TA98 and TA1538, inactive in TA1535 and TA1537—matches that of N-hydroxy-4-aminobiphenyl, confirming its action as a direct electrophilic mutagen that does not require enzymatic conversion . This eliminates the need for S9 preparation and simplifies positive control workflows relative to 4-nitrobiphenyl, which is S9-dependent .

Metabolic Intermediate for In Vitro Arylamine Carcinogenesis Pathway Reconstitution

In studies of the 4-aminobiphenyl / 4-nitrobiphenyl carcinogenesis axis, 4-nitrosobiphenyl is the kinetically optimal intermediate. Its enzymatic reduction rate under anaerobic liver conditions is 4-fold faster than 4-nitrobiphenyl and >16-fold more extensive than 2-nitrofluorene at 40 minutes . This rapid conversion allows researchers to generate downstream hydroxylamine and amine species efficiently in vitro, making 4-nitrosobiphenyl the preferred starting material for reconstituting the full metabolic activation pathway from nitrosoarene to DNA-reactive nitrenium ion .

Hemoglobin Adduct Dosimetry for Arylamine Exposure Biomonitoring

4-Nitrosobiphenyl is employed as a model compound for hemoglobin adduct formation studies relevant to occupational and environmental biomonitoring of arylamine carcinogens. In vivo, it produces sustained ferrihemoglobin levels (55% HbFe³⁺ at 80 min) with a slower onset than monocyclic nitrosoarenes, reflecting its higher logP (3.47–3.75) and biphenyl-dependent pharmacokinetic distribution . Its demonstrated reactivity with the β93 cysteine of hemoglobin—forming sulfinamide adducts detectable by mass spectrometry—makes it a structurally authentic surrogate for studying 4-aminobiphenyl-derived hemoglobin adducts .

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